
Methyl 2-(3-fluorobenzofuran-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-fluorobenzofuran-2-YL)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluorobenzofuran-2-YL)acetate typically involves the reaction of 3-fluorobenzofuran with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, are also employed to enhance the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-fluorobenzofuran-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-fluorobenzofuran-2-YL)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-fluorobenzofuran-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-chlorobenzofuran-2-YL)acetate
- Methyl 2-(3-bromobenzofuran-2-YL)acetate
- Methyl 2-(3-iodobenzofuran-2-YL)acetate
Uniqueness
Methyl 2-(3-fluorobenzofuran-2-YL)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design and development. The compound’s unique reactivity and potential biological activities set it apart from other similar benzofuran derivatives.
Eigenschaften
Molekularformel |
C11H9FO3 |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
methyl 2-(3-fluoro-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H9FO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MZFQPAAYNFKHBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C2=CC=CC=C2O1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


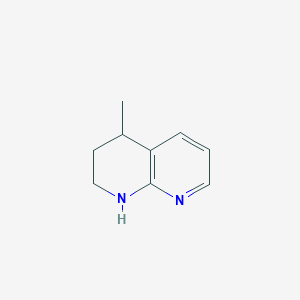
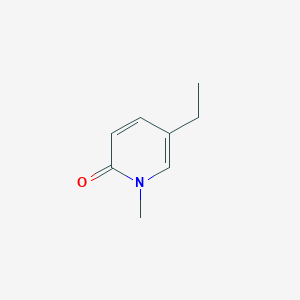
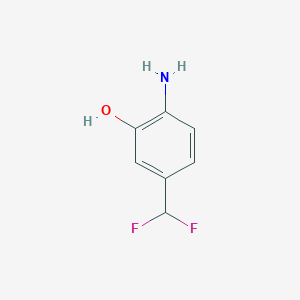
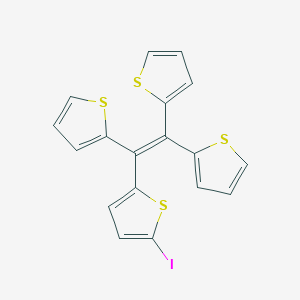
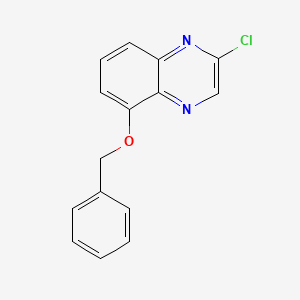

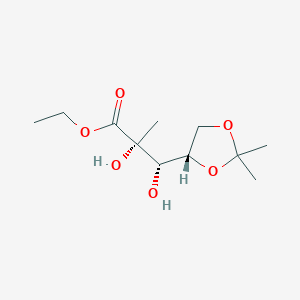
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
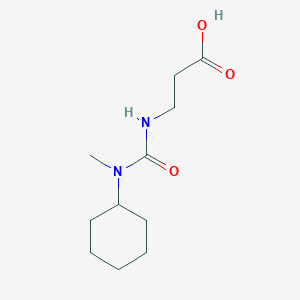
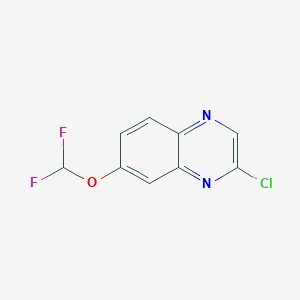
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
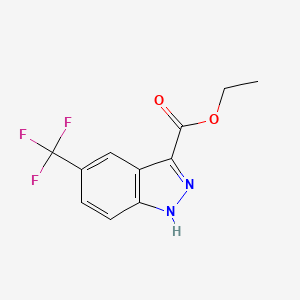
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
